2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)23-21/h1-14,20H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLPUNZSVCJTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde or ketone. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) in the presence of anhydrous potassium carbonate. The reaction mixture is refluxed for a specific period, followed by cooling and isolation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the diphenylethanone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring or the diphenylethanone moiety.
Reduction: Reduced forms of the benzimidazole ring or the diphenylethanone moiety.
Substitution: Substituted benzimidazole derivatives or substituted diphenylethanone derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring system can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The sulfanyl linkage and diphenylethanone moiety contribute to the compound’s binding affinity and specificity. Molecular docking studies have shown that this compound can bind to active sites of enzymes, affecting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Comparative Analysis
Electronic and Spectral Properties
- Target Compound: The benzimidazole ring contributes to π-π stacking and charge-transfer interactions, while the sulfanyl group enhances nucleophilicity. Limited direct spectral data are available, but analogous benzimidazole derivatives exhibit absorption bands in the 250–300 nm range (UV-Vis) and fluorescence quenching upon metal binding .
- Hydrazone Derivatives (e.g., ) : Show solvatochromic behavior with absorption maxima shifting from 365 nm (in hexane) to 415 nm (in DMSO), attributed to intramolecular charge transfer (ICT) .
- Benzothiophene-Hydrazone (): Displays C=N bond lengths of 1.276–1.281 Å and C=O bond lengths of 1.220 Å, consistent with conjugation effects. Fluorescence properties are modulated by non-covalent interactions .
Crystallographic Features
- Target Compound: Crystal data are unavailable, but related 1,2-diphenylethanone derivatives (e.g., ) adopt non-planar geometries with dihedral angles between aromatic rings (e.g., 12.62°–89.59°), influencing packing via C–H⋯π and π⋯π interactions .
- Calcium Sensor (): The imino-phenolic group enables selective Ca²⁺ binding, with a detection limit of 8.0 × 10⁻⁷ M and pH stability (4.0–11.5) .
Research Findings
Sensor Performance: The imino-phenolic derivative () outperforms simpler diphenylethanone analogues in ion selectivity, demonstrating negligible interference from Li⁺, Na⁺, and transition metals .
Synthetic Utility : Rhodium-catalyzed thioether transfer () highlights the reactivity of α-thioketones, though the target compound’s sulfanyl group may require alternative catalysts (e.g., Pd or Cu) for functionalization .
Theoretical Insights : DFT studies on analogous azines () reveal HOMO-LUMO gaps of 3.2–3.5 eV, correlating with experimental optical properties and guiding material design .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone (referred to as BISE) is a benzimidazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique sulfur-containing heterocycle and diphenylethanone backbone, which contribute to its potential therapeutic properties. This article aims to explore the biological activity of BISE, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Composition
- Molecular Formula : C26H20N2OS
- Molecular Weight : 440.51 g/mol
- Chemical Structure : The compound features a benzimidazole ring linked to a diphenylethanone moiety with a sulfur atom in the structure.
Synthesis
The synthesis of BISE involves the reaction of 2-mercaptoaniline with 1,2-dibromoethane to yield an intermediate, which is then reacted with 1,2-diphenylethanone in the presence of an acid catalyst.
Anticancer Properties
Research indicates that BISE exhibits significant anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : BISE has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that BISE treatment led to G1 phase arrest in certain cancer cell lines .
- Mechanism of Action : The compound may exert its effects by interfering with tubulin dynamics, thereby disrupting microtubule formation essential for mitosis .
Immunomodulatory Effects
Similar compounds in the benzimidazole class have been reported to modulate immune responses. For instance:
Antioxidant Activity
Benzimidazole derivatives have been associated with antioxidant properties:
- Radical Scavenging : In vitro assays have shown that compounds within this class can scavenge free radicals effectively, contributing to their protective effects against oxidative stress .
Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer potential of BISE showed that it significantly reduced cell viability in various cancer cell lines. The IC50 values were determined using standard MTT assays, revealing potent activity against breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.3 |
| HeLa (Cervical) | 18.0 |
Study 2: Immunomodulatory Effects
In a separate investigation focusing on related compounds, it was observed that benzimidazole derivatives could inhibit T cell activation markers without affecting overall T cell viability. This suggests a potential pathway for developing immunomodulatory therapies.
Study 3: Antioxidant Activity
Research employing DPPH and ABTS assays demonstrated that BISE exhibited significant radical scavenging activity comparable to established antioxidants, indicating its potential for therapeutic use in oxidative stress-related conditions.
Safety and Toxicity
The toxicity profile of BISE remains under investigation. Preliminary studies suggest low toxicity levels in animal models; however, comprehensive toxicological assessments are necessary to establish safety for human use.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research in cancer therapy and immunomodulation. Future studies should focus on detailed mechanistic investigations and clinical trials to evaluate its efficacy and safety profile comprehensively.
Q & A
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- 1H/13C NMR : Used to confirm the presence of benzimidazole and phenylethanone moieties. For example, 1H NMR signals at δ 10.50 (NH) and aromatic protons in 7.86–6.98 ppm match the compound's hydrazone and phenyl groups .
- X-ray diffraction : Single-crystal studies reveal bond lengths (e.g., C=O: 1.22 Å, C–S: 1.73 Å) and dihedral angles (e.g., 77.6° between benzothiophene and phenyl rings). Data refinement uses SHELXL/SHELXS software .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–N at ~1600 cm⁻¹) .
Basic: What synthetic routes are reported for this compound?
Answer:
- Condensation reactions : Reacting benzimidazole-2-thiol with 1,2-diphenylethanone derivatives in ethanol under reflux (e.g., yields ~85% using NMR-monitored protocols) .
- Green chemistry : Water-based Biginelli-type multicomponent reactions, avoiding organic solvents .
- Crystallization : Ethanol or methanol recrystallization produces diffraction-quality crystals for structural analysis .
Advanced: How can computational modeling predict reactivity and stability?
Answer:
- Mechanistic studies : Density functional theory (DFT) with B3LYP/PM3 models evaluates reaction pathways, such as cyanide-catalyzed condensation, and solvent effects via IPCM .
- NBO analysis : Identifies charge transfer interactions (e.g., electron delocalization in C=N bonds) and stabilizes conformers via hyperconjugation .
- Solvent effects : Polar protic solvents (e.g., EtOH) stabilize enol tautomers, validated by UV/Vis and MEP (molecular electrostatic potential) analysis .
Advanced: How are crystallographic data contradictions resolved?
Answer:
- Refinement protocols : SHELXL refines high-resolution data (R-factor < 0.05) by adjusting displacement parameters and hydrogen bonding networks. Discrepancies in bond lengths (e.g., C–S: 1.70–1.73 Å) are resolved using least-squares matrix refinement .
- Validation tools : ORTEP-3 and CrysAlis PRO visualize thermal ellipsoids and detect outliers in torsion angles (e.g., dihedral angles ±1° tolerance) .
Basic: What structural features are critical for molecular stability?
Answer:
- Non-covalent interactions :
- C–H∙∙∙π/π∙∙∙π stacking : Observed in crystal packing (e.g., centroid distances ~3.8 Å) .
- Hydrogen bonds : Intramolecular C–H∙∙∙N (2.5–2.7 Å) stabilize planar conformations .
- Torsional rigidity : Dihedral angles (e.g., 12.7° between benzothiophene and phenyl rings) minimize steric strain .
Advanced: How can synthesis yields be optimized using green chemistry?
Answer:
- Solvent selection : Water-based systems reduce side reactions (e.g., 85% yield in aqueous ethanol) .
- Catalyst screening : Cyanide or acetate catalysts enhance condensation efficiency, validated by kinetic studies .
- Microwave-assisted synthesis : Reduces reaction time and improves crystallinity for structural studies .
Basic: What are key findings from Hirshfeld surface analysis?
Answer:
- Interaction maps : Highlight dominant C–H∙∙∙O (23%) and C–H∙∙∙S (15%) contacts in crystal lattices .
- Packing efficiency : Short contacts (<3.0 Å) contribute to dense molecular packing (e.g., Z = 4 in monoclinic systems) .
Advanced: How to validate supramolecular assembly mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
